氧杂-4-硫醇

描述

Thiol-containing compounds play a significant role in various fields, including medicinal chemistry, environmental science, and material science. These compounds are characterized by the presence of a sulfur atom, which significantly influences their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of thiol-containing compounds can vary widely but often involves the functionalization of existing molecules to introduce the thiol group. For instance, the synthesis of novel thia/oxa-azaspiro[3.4]octanes demonstrates the creation of sulfur-containing heterocycles through step-economic routes, highlighting the versatility and innovation in synthesizing such compounds (Li, Rogers-Evans, & Carreira, 2013).

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds is crucial for their chemical behavior. X-ray crystallography and spectroscopic methods, such as XANES (X-ray Absorption Near Edge Structure), are commonly used to determine these structures. For example, XANES studies have been used to identify various organic sulfur oxidation states in substances, which can be applied to understand the structural aspects of thiol-containing compounds (Xia et al., 1998).

Chemical Reactions and Properties

Thiol groups in compounds are highly reactive, engaging in a variety of chemical reactions such as oxidation, conjugation, and metal-binding. These reactions are fundamental for the biological activity of many molecules and their application in drug design and material science. Transition metal-free direct C-H bond thiolation of heteroarenes shows the chemical versatility of thiols in synthetic chemistry (Zou, Reball, Mottweiler, & Bolm, 2012).

科学研究应用

纳米技术和材料科学

段等人 (2019) 的一项研究将氧代金属酸盐作为一类新型无机配体,用于合成银纳米团簇,证明了它们与硫醇等传统有机配体一起发挥的作用。这项工作突出了氧代金属酸盐在设计具有精确原子结构的金属纳米团簇中的潜力,这可能对纳米技术和材料科学应用产生影响 (段广雄等人,2019).

聚合物化学

Strasser 等人 (2017) 探索了二乙烯基砜和醇的氧杂-迈克尔加成聚合,作为一种无溶剂生产大环聚合物的工艺。这种方法为传统的聚合方法提供了一种替代方案,有可能为创造耐用塑料和树脂提供新的途径,同时最大程度地减少对环境的影响 (Simone Strasser 等人,2017).

环境科学

Roman 等人 (2016) 研究了能够耐受硫醇的硫化物氧化微生物的选择和应用,用于气体生物脱硫系统。他们的发现可能有助于改进从工业气体中去除硫化合物的生物技术工艺,从而促进更清洁的能源生产 (P. Roman 等人,2016).

先进材料

Ozen 和 Aydın (2006) 证明了分子氧可用于在亚临界水中将硫醇氧化偶联为二硫化物,提供了一种合成二硫化物的绿色化学方法。这种方法在材料科学中可能是有利的,因为它可以在聚合物或小分子中形成二硫键,而无需有毒催化剂或苛刻条件 (R. Ozen & F. Aydın, 2006).

表面科学和电子学

Whelan 等人 (2004) 研究了烷硫醇在氧化铜表面原位清洁和钝化中的应用,证明了它们在微电子学中提高铜基元件的耐久性和性能的潜力 (C. Whelan 等人,2004).

安全和危害

未来方向

Thiol-based compounds, including Oxane-4-thiol, have potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . The thiol-ene “click chemistry” has demonstrated diverse and wide range of applications, including the preparation of biocompatible materials and materials for culture and encapsulation of cells; the synthesis of block copolymers; the development of degradable materials as well as novel homogeneous and hybrid network structures .

作用机制

Target of Action

Oxane-4-thiol is a type of thiol compound . Thiols are known to play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They are one of the main protective mechanisms of the body against oxidative stress .

Mode of Action

This process helps to prevent oxidative damage to cellular components such as proteins, DNA, and lipids .

Biochemical Pathways

Thiols are involved in various biochemical pathways. They are crucial in maintaining the redox homeostasis in cells . For instance, they are involved in the reduction of disulfide bonds in proteins, which can change the protein’s structure and function . Moreover, thiols can also react with ROS, leading to their detoxification and prevention of potential oxidative damage .

Pharmacokinetics

They are usually well-absorbed and can be distributed throughout the body due to their small size and polar nature .

Result of Action

The primary result of the action of Oxane-4-thiol, like other thiols, is the protection of cells from oxidative damage. By neutralizing ROS, thiols prevent the oxidative damage of cellular components, thereby preserving the integrity and function of cells .

Action Environment

The action of Oxane-4-thiol can be influenced by various environmental factors. For instance, the presence of metal ions can catalyze the oxidation of thiols, potentially affecting their antioxidant capacity . Moreover, the pH of the environment can also influence the ionization state of thiols, which can in turn affect their reactivity .

属性

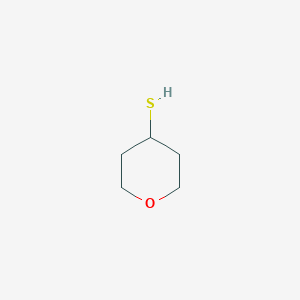

IUPAC Name |

oxane-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c7-5-1-3-6-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEOKHIQTDMWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594868 | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203246-71-3 | |

| Record name | Tetrahydro-2H-pyran-4-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203246-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxane-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROPYRAN-4-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)

![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)

![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)